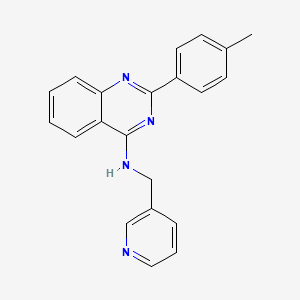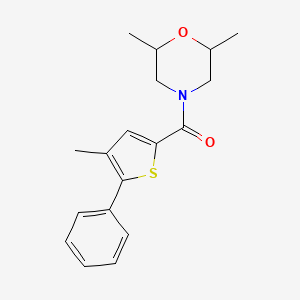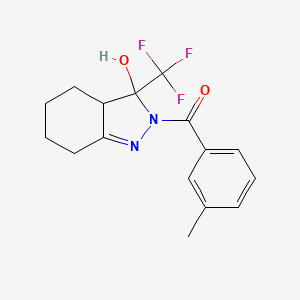![molecular formula C16H25NO3S B4976001 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4976001.png)
1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group attached to a methoxy-dimethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate:
Nucleophilic Substitution Reaction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1-[(5-Hydroxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine.
Reduction: 1-[(5-Methoxy-2,4-dimethylphenyl)sulfanyl]-3,5-dimethylpiperidine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine: Lacks the additional methyl groups on the phenyl ring.
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-piperidine: Lacks the methyl groups on the piperidine ring.
Uniqueness: 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to the specific substitution pattern on both the phenyl and piperidine rings, which can influence its chemical properties and biological activity. The presence of both methoxy and dimethyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes.
Eigenschaften
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-11-6-12(2)10-17(9-11)21(18,19)16-8-15(20-5)13(3)7-14(16)4/h7-8,11-12H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQZKZRRCOYVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4975928.png)

![N-[(5-chloro-2-thienyl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B4975937.png)

![(5E)-1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4975986.png)
![METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B4975990.png)
![1-[(3,4-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4976005.png)

![2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4976013.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4976019.png)
![N-isopropyl-2-{4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4976025.png)


![N-(4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4976042.png)
